Dehydroabietinol

Vue d'ensemble

Description

Dehydroabietinol is a diterpenoid compound derived from abietane, a class of diterpenes. It is a naturally occurring resin acid found in coniferous trees, particularly in the Pinaceae family.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dehydroabietinol can be synthesized through the reduction of dehydroabietic acid. One common method involves the use of lithium aluminum hydride in anhydrous tetrahydrofuran as a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is often obtained through the hydrogenation of dehydroabietic acid using a copper-chromium or nickel-chromium catalyst at elevated temperatures and pressures. This method ensures a high yield and purity of the final product .

Analyse Des Réactions Chimiques

Esterification Reactions

The hydroxyl group undergoes esterification to form derivatives with enhanced bioactivity :

Acetylation

NMR Data for this compound Acetate :

-

¹H NMR (CDCl₃) : δ 5.10 ppm (protons on acyl-linked carbon), 4.10 ppm (methylene protons adjacent to oxygen).

Benzoylation and Nicotinoylation

Click Chemistry for Triazole Derivatives

This compound reacts via azide-alkyne cycloaddition to form cytotoxic triazole hybrids :

-

Azide Formation : Chloroacetate intermediate (3) treated with NaN₃ to form azide (4) .

-

Cycloaddition : Azide reacts with propargyl derivatives (e.g., propargyl alcohol) under Cu catalysis .

Key Derivatives :

| Compound | IC₅₀ (μM) Against MGC-803 Cells |

|---|---|

| 5g | 4.84 |

| 5j | 6.36 |

Mechanistic Insights :

Oxidation to Aldehyde

This compound oxidizes to a bioactive aldehyde:

Biological Activity Correlation

Derivatives show structure-activity relationships (SAR):

Applications De Recherche Scientifique

Antitumor Activity

Dehydroabietinol and its derivatives have been extensively studied for their anticancer properties. Research indicates that DHA exhibits cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy.

Case Study: Synthesis of Triazole Derivatives

A recent study synthesized novel this compound derivatives featuring a triazole moiety, which were evaluated for their cytotoxicity against human cancer cell lines including MGC-803, A549, T24, and HepG2. The results showed:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5g | 4.84 | MGC-803 |

| 5j | 6.36 | MGC-803 |

| 5g | 7.24 | A549 |

| 5j | 7.08 | A549 |

These compounds demonstrated superior cytotoxic profiles compared to the parent molecule, suggesting that structural modifications can enhance the therapeutic efficacy of this compound derivatives .

Antimalarial Properties

This compound has been shown to possess antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. In vitro studies revealed that DHA inhibits the growth of these strains by altering erythrocyte morphology and membrane integrity.

Key Findings:

- Erythrocyte Transformation: Exposure to this compound resulted in dose-dependent transformations of erythrocytes into spherostomatocytic forms.

- Mechanism: The antiplasmodial effect is believed to be an indirect consequence of DHA's interaction with host cell membranes, which is critical for the survival of malaria parasites .

Anti-inflammatory and Immunomodulatory Effects

Research indicates that this compound may also play a role in modulating immune responses and exhibiting anti-inflammatory properties. It has been utilized in studies focusing on immune-mediated diseases, highlighting its potential therapeutic applications beyond oncology and infectious diseases .

Mécanisme D'action

Dehydroabietinol is structurally similar to other abietane diterpenoids, such as dehydroabietic acid and abietinol. it exhibits unique properties and activities:

Comparaison Avec Des Composés Similaires

- Dehydroabietic acid

- Abietinol

- Tetrahydroabietinol

- Abietic acid

Activité Biologique

Dehydroabietinol, a natural compound derived from the resin of coniferous trees, particularly the genus Abies, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

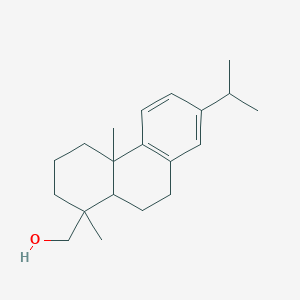

Chemical Structure and Properties

This compound is a bicyclic diterpenoid with a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecule can be represented as follows:

This compound exhibits a range of biological properties, including antimalarial, anticancer, and antimicrobial activities.

Antimalarial Activity

One of the most notable activities of this compound is its antimalarial effect. A study demonstrated that this compound isolated from Hyptis suaveolens inhibits the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The reported IC50 values ranged from 26 to 27 µM, indicating significant efficacy against malaria parasites in vitro.

The mechanism involves the incorporation of this compound into the erythrocyte membrane, leading to morphological changes such as the formation of stomatocytes. This alteration is associated with the drug's ability to disrupt the parasite's lifecycle by affecting erythrocyte integrity and function .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound and its derivatives. A series of novel derivatives containing a triazole moiety were synthesized and tested against various human cancer cell lines. Notably, compounds derived from this compound exhibited IC50 values ranging from 4.84 to 9.62 µM against multiple cancer types, showcasing superior cytotoxicity compared to the parent compound.

Mechanisms Observed

The anticancer effects are believed to stem from several mechanisms:

- Induction of apoptosis in cancer cells.

- Arresting the cell cycle at the G0/G1 phase.

- Increasing reactive oxygen species (ROS) levels, leading to oxidative stress and cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Its effectiveness includes activity against:

- Bacteria : Effective against methicillin-resistant Staphylococcus aureus and other gram-positive bacteria.

- Fungi : Exhibits antifungal activity against strains such as Candida albicans.

- Protozoa : It has shown potential against protozoan parasites like Trypanosoma cruzi and Leishmania species .

Comparative Biological Activity Table

Case Studies

- Antimalarial Efficacy : In vitro studies showed that this compound's incorporation into erythrocyte membranes led to morphological changes that inhibited Plasmodium invasion effectively .

- Anticancer Derivatives : A recent synthesis of this compound derivatives demonstrated enhanced cytotoxicity in various cancer cell lines, indicating potential for development into effective cancer therapies .

- Antimicrobial Properties : Research has indicated that this compound exhibits strong antimicrobial activity against resistant bacterial strains, making it a candidate for developing new antibiotics .

Propriétés

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKGRAGZAQRSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-55-2 | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.